molecular formula C75H72N6O6+2 B1684041 Embonate de pyrvinium CAS No. 3546-41-6

Embonate de pyrvinium

Cat. No.: B1684041
CAS No.: 3546-41-6
M. Wt: 1153.4 g/mol
InChI Key: OOPDAHSJBRZRPH-UHFFFAOYSA-N
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Description

Molecular Composition and Architecture

Chemical Formula and Molecular Weight

Pyrvinium pamoate is a salt composed of a cationic pyrvinium moiety and an anionic pamoate (embonate) counterion. Its molecular formula is C₇₅H₇₀N₆O₆ , with a molecular weight of 1151.4 g/mol . The compound exists as a 2:1 stoichiometric complex, where two pyrvinium cations pair with one pamoate dianion.

Component Analysis: Pyrvinium Cation and Pamoate Counterion

  • Pyrvinium cation : A quinolinium derivative featuring a 1-methylquinolinium core substituted with a dimethylamino group at position 6 and a (E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl group at position 2.
  • Pamoate counterion : 4,4′-Methylenebis(3-hydroxy-2-naphthoate), a dimeric naphthoic acid derivative with two carboxylate groups and a methylene bridge.

Structural Characteristics and 3D Conformation

The pyrvinium cation adopts a planar conformation due to its conjugated quinolinium and vinyl-pyrrole systems, facilitating π-π stacking interactions. The pamoate anion forms a rigid, symmetrical structure stabilized by intramolecular hydrogen bonding between hydroxyl and carboxylate groups. X-ray crystallography reveals that the crystalline Form III polymorph exhibits a triclinic lattice with alternating cationic and anionic layers.

Physicochemical Properties

Solubility Profile

Pyrvinium pamoate is sparingly soluble in polar solvents:

Solvent Solubility (mg/mL)
Water <0.01
Methanol ~0.1
DMSO ~1.0
Chloroform ~0.5

Data from .

Spectroscopic Characteristics

  • UV-Vis : Absorption maxima at 236 nm , 356 nm , and 503 nm (ε = 1.2 × 10⁵ L·mol⁻¹·cm⁻¹ at 503 nm).
  • Fluorescence : Excitation/emission at 503/580 nm (quantum yield Φ = 0.18 in DMSO).
  • IR : Peaks at 1585 cm⁻¹ (C=N stretch) and 1680 cm⁻¹ (carboxylate C=O).

Stability Parameters

  • Thermal stability : Decomposes at 210–215°C.
  • Photostability : Degrades under UV light (t₁/₂ = 48 hours at 365 nm).
  • pH stability : Stable in acidic conditions (pH 2–6) but hydrolyzes at pH >8.

Polymorphic Behavior

Three crystalline forms are documented:

  • Form I : Metastable, needle-like crystals (melting point: 190°C).
  • Form II : Prismatic crystals with higher density (melting point: 205°C).
  • Form III : Thermostable polymorph (melting point: 210–215°C), obtained via ethanol-water recrystallization.

Form III dominates commercial formulations due to its superior stability and bioavailability.

Properties

CAS No.

3546-41-6

Molecular Formula

C75H72N6O6+2

Molecular Weight

1153.4 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;bis(2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine)

InChI

InChI=1S/2C26H28N3.C23H16O6/c2*1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h2*6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q2*+1;

InChI Key

OOPDAHSJBRZRPH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O

Appearance

Solid powder

melting_point

410 to 419 °F (NTP, 1992)

physical_description

Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless.

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7187-62-4 (Parent)
130-85-8 (Parent)

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VPC-14337;  VPC 14337;  VPC14337;  Pyrvinium pamoate;  Pyrvinium embonate;  Viprynium embonate

Origin of Product

United States

Mechanism of Action

Action Environment

Pyrvinium pamoate’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings. This is significant as many cancerous tumors create such nutrient-deprived environments, making pyrvinium pamoate a potential candidate for cancer treatment.

Biochemical Analysis

Scientific Research Applications

Pyrvinium pamoate is an FDA-approved antihelminthic drug that has been used since the 1950s to treat pinworm infections . Recent studies have shown that pyrvinium pamoate has a variety of novel bioactivities, including anti-adipogenic, antifungal, antibacterial, and antiviral activities . It has also garnered attention for its anti-tumor effects on some cancer types .

Antifungal Activity

Pyrvinium pamoate has demonstrated antifungal activity against Exophiala dermatitidis and Candida albicans .

  • Exophiala Dermatitidis: Pyrvinium pamoate alone showed antifungal activity against planktonic E. dermatitidis, with a minimum inhibitory concentration (MIC) of 2 μg/ml . It also displayed synergistic effects with azoles against E. dermatitidis biofilms . In vivo studies using Galleria mellonella models showed that pyrvinium pamoate significantly improved the survival rate of larvae infected with E. dermatitidis .
  • Candida Albicans: Pyrvinium pamoate strongly inhibited the growth of the aneuploid strain of Candida albicans, which was known to confer resistance to fluconazole, and enhanced the efficacy of fluconazole .
  • Aspergillus fumigatus: Pyrvinium pamoate combined with itraconazole or posaconazole showed favorable synergism against azole-resistant A. fumigatus strains .

Anticancer Activity

Pyrvinium pamoate has demonstrated anticancer activity in various human cancers . It has been reported to inhibit the Wnt/β-catenin pathway in numerous cancer types .

  • Triple-Negative Breast Cancer: Pyrvinium pamoate induces death of triple-negative breast cancer stem-like cells and reduces metastases through effects on lipid anabolism .
  • Neuroendocrine Cancer: Pyrvinium pamoate reverses the neuroendocrine features of MCC by modulating canonical and non-canonical WNT signaling pathways; inhibits cancer cell growth by activating the p53-mediated apoptosis pathway, disrupting mitochondrial function, and inducing endoplasmic reticulum (ER) stress; and effectively inhibits tumor growth in an MCC mouse xenograft model .
  • Glioblastoma: Pyrvinium pamoate and temozolomide (TMZ) had a synergistic effect on inhibiting the viability of GBM cells, and pyrvinium pamoate induced inhibition of MGMT and enhanced the TMZ chemosensitivity of GBM cells through down-regulating Wnt/β-catenin pathway .
  • Other Cancers: Pyrvinium pamoate has shown anti-tumor potential in other cancer types, including pancreatic cancer, colorectal cancer, breast cancer, acute myeloid leukemia, and glioblastoma .

Anthelmintic Activity

Chemical Reactions Analysis

Chemical Interactions and Reactions

Pyrvinium pamoate interacts with various biological molecules, leading to several significant reactions:

  • Wnt/β-catenin Pathway Inhibition : Pyrvinium pamoate inhibits the Wnt/β-catenin pathway, which is crucial in cancer cells . This inhibition affects the expression of genes involved in cell proliferation and survival .

  • Mitochondrial Function Disruption : Pyrvinium pamoate disrupts mitochondrial function by inhibiting the mitochondrial electron-transport chain complex I . This leads to energy depletion in cancer cells .

  • AMPK Activation : It activates AMP-activated protein kinase (AMPK), which in turn inhibits STAT3-Tyr705 phosphorylation. This modulation affects the expression of anti-apoptotic genes and reduces tumor survival .

  • GRIM-19 Interaction : Pyrvinium pamoate interacts with gene associated with retinoid-interferon-induced mortality 19 (GRIM-19), enhancing pro-apoptotic gene expression and inducing apoptosis in cancer cells .

  • Inhibition of Proliferation and Invasion : It significantly reduces the proliferation and invasion of endometriotic stromal cells by affecting Cyclin D1 and MMP9 expression .

Anti-cancer Mechanisms

Pyrvinium pamoate exhibits anti-cancer activity through multiple mechanisms :

  • Energy and Autophagy Depletion : By disrupting mitochondrial functions, pyrvinium pamoate depletes energy and induces autophagy, leading to cancer cell death .

  • Akt and Wnt-β-catenin Pathway Inhibition : Pyrvinium pamoate inhibits Akt and Wnt-β-catenin-dependent pathways, which are essential for cancer cell survival and proliferation .

  • Induction of Apoptosis : It induces apoptosis in cancer cells through both p53-dependent and independent mechanisms . Studies show that pyrvinium increases the levels of p53, cleaved PARP, and PUMA proteins, which are involved in apoptosis .

  • MGMT Expression Regulation : Pyrvinium pamoate regulates the expression of O6-methylguanine-DNA methyltransferase (MGMT), enhancing the chemosensitivity of cancer cells to drugs like temozolomide (TMZ) .

Antifungal Activity

Pyrvinium pamoate also demonstrates antifungal activity :

  • Synergistic Effect with Azoles : It shows a synergistic effect with azoles against planktonic Exophiala dermatitidis.

  • Biofilm Reduction : Pyrvinium reduces biofilm formation, with higher concentrations leading to a more significant reduction in biofilm mass.

  • Apoptosis/Necrosis Induction : It induces late apoptosis or necrosis of E. dermatitidis cells, contributing to its antifungal action.

  • Drug Efflux Inhibition : Pyrvinium inhibits drug efflux pumps, increasing the efficacy of other antifungal agents.

Comparison with Similar Compounds

Anthelmintic Drugs

Compound Primary Use Key Mechanisms in Cancer Potency (IC50/ED50) Selectivity/Advantages
Pyrvinium pamoate Pinworm infection Wnt inhibition, NADH-FR inhibition, RNA splicing modulation IC50: 5 µM (A549 cells) Selective in RAS+AML, synergy with azoles
Niclosamide Tapeworm infection Mitochondrial uncoupling, Wnt inhibition ED50: ~1 µM (NF1KO cells) Broad-spectrum anticancer activity
Nitazoxanide Protozoan infections Mitochondrial respiration inhibition MCTS-selective activity Targets oxidative phosphorylation in hypoxia
  • Key Differences: Pyrvinium pamoate uniquely targets the NADH-FR system, a mitochondrial pathway critical in hypoxic tumors, unlike niclosamide or nitazoxanide, which broadly disrupt mitochondrial function .

Anticancer Agents Targeting Wnt Signaling

Compound Target Pathway Mechanism Potency (Concentration) Clinical Relevance
Pyrvinium pamoate Wnt/β-catenin CK1α activation, β-catenin degradation 1 µM (HCT116 cells) Phase I trials in pancreatic cancer
Itraconazole (ITZ) Hedgehog/Wnt Cholesterol trafficking inhibition 10 µM (HT29 cells) Repurposed for basal cell carcinoma
Salinomycin Wnt/STAT3 Cancer stem cell inhibition 0.5–2 µM (colon cancer) Limited by toxicity
  • Key Differences : Pyrvinium pamoate activates CK1α to degrade β-catenin, whereas ITZ inhibits cholesterol trafficking. Pyrvinium is 10-fold more potent than ITZ in Wnt suppression . Its oral safety profile and low IC50 (1 µM) make it preferable for combinatorial therapies .

Mitochondrial Metabolism Inhibitors

Compound Mitochondrial Target Mechanism Efficacy in Hypoxia Synergy with Other Therapies
Pyrvinium pamoate NADH-FR system Blocks fumarate-dependent ATP production IC50: 5 µM (DLD-1 cells) Enhances doxorubicin efficacy
Metformin Complex I AMPK activation, glycolysis inhibition Limited in hypoglycemia Used with chemotherapy/radiotherapy
Doxorubicin DNA intercalation Topoisomerase II inhibition N/A Synergistic with pyrvinium in xenografts
  • Key Differences : Pyrvinium uniquely targets the NADH-FR system, which is upregulated in hypoxic tumors, unlike metformin’s broad AMPK activation. This specificity allows pyrvinium to inhibit energy metabolism even under hypoglycemia, a common tumor microenvironment challenge .

Antifungal Agents

Compound Spectrum Mechanism MIC (C. auris) Synergy with Azoles
Pyrvinium pamoate C. auris, E. dermatitidis Binds dsRNA/DNA, induces apoptosis 1–4 mg/L Yes (miconazole, itraconazole)
Ebselen Broad-spectrum Antioxidant, biofilm inhibition 0.5–2 mg/L Limited data
Ciclopirox Dermatophytes Iron chelation 0.5–1 mg/L No
  • Key Differences : Pyrvinium pamoate’s RNA/DNA binding mechanism distinguishes it from ebselen’s antioxidant activity or ciclopirox’s iron chelation. Its synergy with azoles enhances efficacy against resistant fungi like C. auris .

Formulation and Bioavailability

Compound Solubility Bioavailability Clinical Use
Pyrvinium pamoate Low (pamoate salt) Limited systemic absorption Pinworm infection, repurposed for cancer
Pyrvinium chloride High (chloride salt) Improved oral absorption Experimental (limited safety data)
Artemisinin Moderate High Malaria, cancer (under study)
  • Key Differences : The pamoate salt’s low solubility limits systemic distribution but ensures safety in oral use. Pyrvinium chloride, while more soluble, lacks clinical validation .

Q & A

Q. How should researchers handle contradictory data on pyrvinium pamoate’s efficacy across cancer types?

  • Answer : Conduct dose-response validation in ≥3 cell lines per cancer type. Use:
  • Meta-analysis of published IC50 values (e.g., 2.67 μM in 92.1 uveal melanoma vs. 5.7 μM in Omm2.3) .
  • Pathway enrichment analysis to identify context-dependent mechanisms (e.g., Wnt vs. UPR dominance) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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